molecular formula C8H11ClIN B6197338 1-(3-iodo-2-methylphenyl)methanamine hydrochloride CAS No. 2680536-11-0

1-(3-iodo-2-methylphenyl)methanamine hydrochloride

Cat. No.: B6197338
CAS No.: 2680536-11-0
M. Wt: 283.5
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Description

1-(3-iodo-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 2-position. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-iodo-2-methylphenyl)methanamine hydrochloride generally involves the iodination of 2-methylphenylmethanamine followed by the formation of the hydrochloride salt. A common synthetic route includes:

    Iodination: The starting material, 2-methylphenylmethanamine, is reacted with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 3-position.

    Formation of Hydrochloride Salt: The resulting 1-(3-iodo-2-methylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-iodo-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(3-azido-2-methylphenyl)methanamine, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

1-(3-iodo-2-methylphenyl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and as a precursor for radiolabeled compounds used in imaging studies.

    Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-iodo-2-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can also facilitate the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromo-2-methylphenyl)methanamine hydrochloride
  • 1-(3-chloro-2-methylphenyl)methanamine hydrochloride
  • 1-(3-fluoro-2-methylphenyl)methanamine hydrochloride

Uniqueness

1-(3-iodo-2-methylphenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

2680536-11-0

Molecular Formula

C8H11ClIN

Molecular Weight

283.5

Purity

95

Origin of Product

United States

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